molecular formula C9H12ClN3O4S2 B1671399 Ethiazide CAS No. 1824-58-4

Ethiazide

Cat. No.: B1671399
CAS No.: 1824-58-4
M. Wt: 325.8 g/mol
InChI Key: VXLCNTLWWUDBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethiazide is a benzothiadiazine sulfonamide derivative belonging to the class of thiazide diuretics. It is primarily used as a diuretic and antihypertensive agent. The molecular formula of this compound is C₉H₁₂ClN₃O₄S₂, and it has a molecular weight of 325.79 g/mol .

Scientific Research Applications

Ethiazide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ethiazide, a member of the thiazide class of diuretics, primarily targets the sodium-chloride symporter . This symporter, also known as SLC12A3 , is expressed in the kidney where it facilitates electroneutral NaCl absorption .

Mode of Action

This compound inhibits the sodium-chloride symporter, leading to a decrease in the reabsorption of sodium and chloride ions . This inhibition causes the body to release NaCl and water into the lumen of the distal convoluted tubule, thereby increasing the amount of urine produced each day .

Biochemical Pathways

The inhibition of the sodium-chloride symporter by this compound disrupts the balance of sodium and chloride in the body. This disruption leads to increased excretion of water, sodium, and chloride, thereby reducing blood volume and blood pressure . The exact biochemical pathways affected by this compound are still under investigation .

Pharmacokinetics

All are orally absorbed and have volumes of distribution equal to or greater than body weight . Thiazides are extensively bound to plasma proteins, which helps limit their filtration by the glomeruli, effectively trapping the diuretic in the vascular space and allowing for its delivery to secretory sites of the renal proximal tubular cells .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure. By inhibiting the reabsorption of sodium and chloride ions, this compound increases the excretion of water, sodium, and chloride, thereby reducing blood volume and blood pressure . This makes this compound an effective treatment for hypertension .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, dietary sodium intake can affect the drug’s effectiveness, as high sodium intake can counteract the diuretic effect . Furthermore, the drug’s effectiveness can vary depending on the individual’s hydration status and kidney function .

Biochemical Analysis

Biochemical Properties

Ethiazide interacts with the sodium-chloride symporter in the distal convoluted tubule of the nephron . This interaction inhibits the reabsorption of sodium and chloride ions, leading to an increase in the volume of urine produced each day .

Cellular Effects

The primary cellular effect of this compound is the inhibition of the sodium-chloride symporter, which leads to an increase in the excretion of sodium and chloride ions . This can have various effects on cellular processes, including changes in cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the sodium-chloride symporter and inhibiting its function . This prevents the reabsorption of sodium and chloride ions, leading to their excretion in the urine .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the regulation of sodium and chloride ion levels in the body . It interacts with the sodium-chloride symporter, inhibiting its function and leading to an increase in the excretion of these ions .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream. It targets the sodium-chloride symporter in the distal convoluted tubule of the nephron .

Subcellular Localization

This compound localizes to the sodium-chloride symporter in the distal convoluted tubule of the nephron . This localization allows it to exert its effects on the reabsorption of sodium and chloride ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethiazide can be synthesized through a multi-step process involving the reaction of 6-chloro-3-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide with various reagents. The preparation involves the use of solvents like tetrahydrofuran and chloroform, and the final product is obtained as crystals with a melting point of 269-270°C .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Ethiazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Comparison with Similar Compounds

  • Chlorothiazide
  • Hydrochlorothiazide
  • Cyclopenthiazide
  • Polythiazide
  • Trichlormethiazide
  • Methyclothiazide

Comparison: this compound is unique among thiazide diuretics due to its specific molecular structure, which influences its binding affinity and pharmacokinetics. Compared to other thiazides, this compound has a distinct binding profile with human serum albumin, affecting its distribution and efficacy .

This compound’s unique properties and wide range of applications make it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

6-chloro-3-ethyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4S2/c1-2-9-12-6-3-5(10)7(18(11,14)15)4-8(6)19(16,17)13-9/h3-4,9,12-13H,2H2,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLCNTLWWUDBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046215
Record name Ethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824-58-4
Record name Ethiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethiazide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethiazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK9LSW731R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethiazide
Reactant of Route 2
Reactant of Route 2
Ethiazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.